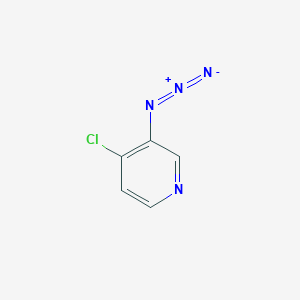

3-Azido-4-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azido-4-chloropyridine is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-chloropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

1,3-Dipolar Cycloaddition Reactions

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient under mild conditions (room temperature, aqueous/organic solvent mixtures) with catalytic Cu(OAc)₂ and sodium ascorbate .

Example Reaction:

This compound+Terminal AlkyneCu(OAc)2,Na Ascorbate4-Chloro-3-(1H-1,2,3-triazol-1-yl)pyridine+N2

Substrate Scope and Yields:

| Alkyne Substrate | Reaction Time (h) | Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|

| Phenylacetylene | 6 | 90 | >10:1 | |

| 4-Methylphenylacetylene | 19 | 75 | >10:1 | |

| 4-Chlorophenylacetylene | 10 | 80 | >10:1 | |

| Propargyl alcohol | 24 | 65 | >10:1 |

Key Observations:

-

Electronic effects of substituents on alkynes minimally affect reaction efficiency .

-

Triazole products are thermally stable and aromatic, enabling applications in medicinal chemistry .

Thermal Decomposition

The azide group decomposes exothermically above 120°C, releasing nitrogen gas and forming a solid residue .

Conditions:

Safety Note:

-

Impact Sensitivity: Halogenated azidopyridines (e.g., 4-azido-3-fluoropyridine) exhibit explosive tendencies under mechanical stress .

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) converts the azide to an iminophosphorane intermediate, which hydrolyzes to a primary amine .

Reaction Scheme:

This compound+PPh3→4-Chloro-3-(triphenylphosphoranylideneamino)pyridineH2O3-Amino-4-chloropyridine

Conditions:

Reduction to Amine

The azide group is reduced to an amine using LiAlH₄ or catalytic hydrogenation .

Example:

This compoundLiAlH43-Amino-4-chloropyridine+N2

Conditions:

Nucleophilic Substitution at Chlorine

The 4-chloro group participates in palladium-catalyzed cross-coupling or halogen exchange reactions .

Example:

This compound+AminePd Catalyst3-Azido-4-(substituted amino)pyridine

Reported Applications:

Coordination Chemistry

The azide group can act as a ligand in metal complexes. For example, SiCl₄ forms hexacoordinate adducts with azidopyridines :

This compound+SiCl4→SiCl4(This compound)2

Characteristics:

Wissenschaftliche Forschungsanwendungen

Covalent Protein Modifiers

One of the prominent applications of 3-azido-4-chloropyridine lies in its use as a covalent protein modifier. It has been demonstrated to selectively modify proteins through the formation of stable covalent bonds, which is essential for developing chemical probes used in biological research. The reactivity of 4-halopyridines, including this compound, allows for the targeted modification of cysteine residues in proteins, facilitating studies on protein function and interaction .

Click Chemistry

The azide functional group in this compound makes it an ideal candidate for click chemistry applications. This reaction type is characterized by its high efficiency and specificity, allowing for the rapid synthesis of complex molecules. Researchers have utilized this compound to create diverse molecular architectures by coupling it with alkyne-containing partners . The stability of the azide under various conditions enhances its utility in synthetic pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Derivative A | High antifungal activity | |

| Derivative B | Effective against E. coli |

Anticancer Research

In recent studies, this compound has been investigated for its potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it could play a role in cancer therapeutics .

Case Study 1: Protein Targeting

A study focused on the selective modification of human dimethylarginine dimethylaminohydrolase-1 (DDAH1) using this compound highlighted its effectiveness as a covalent modifier. The research demonstrated that this compound could selectively label active-site cysteine residues, providing insights into protein dynamics and function .

Case Study 2: Synthesis of Bioactive Compounds

Another case involved synthesizing bioactive compounds from natural sources using this compound as a key intermediate. The resulting compounds exhibited significant bioactivity against various cancer cell lines, showcasing the compound's versatility in creating therapeutically relevant molecules .

Wirkmechanismus

The mechanism of action of 3-Azido-4-chloropyridine is primarily based on its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group acts as a reactive site, facilitating the formation of new chemical bonds. In biological systems, the compound can be used to label proteins and other biomolecules through click chemistry, a process that involves the formation of stable triazole linkages.

Vergleich Mit ähnlichen Verbindungen

- 2-Azido-4-chloropyridine

- 3-Azido-2-chloropyridine

- 4-Azido-3-chloropyridine

Comparison: 3-Azido-4-chloropyridine is unique due to the specific positioning of the azido and chlorine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical transformations, making it a valuable compound in synthetic chemistry.

Eigenschaften

IUPAC Name |

3-azido-4-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYBVIVJPIXWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.